molecular formula C30H30ClN3O5S B2833920 N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 312927-11-0

N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2833920
CAS No.: 312927-11-0
M. Wt: 580.1
InChI Key: CRABMMBHJMHNFW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative featuring three distinct structural motifs:

  • A 4-chlorophenyl group attached to the benzamide nitrogen.
  • A butyl chain terminating in a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety.
  • A 4-(piperidine-1-sulfonyl) substituent on the benzamide aromatic ring.

Its structural uniqueness lies in the combination of a sulfonylated piperidine and isoindolylbutyl chain, distinguishing it from related analogs .

Properties

IUPAC Name

N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O5S/c31-23-12-14-24(15-13-23)33(20-6-7-21-34-29(36)26-8-2-3-9-27(26)30(34)37)28(35)22-10-16-25(17-11-22)40(38,39)32-18-4-1-5-19-32/h2-3,8-17H,1,4-7,18-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRABMMBHJMHNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Dioxoisoindolyl Moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.

    Attachment of the Butyl Chain: The dioxoisoindolyl intermediate is then reacted with a butyl halide in the presence of a base to form the butyl-substituted product.

    Formation of the Piperidinylsulfonylbenzamide Framework: The final step involves the reaction of the butyl-substituted dioxoisoindolyl compound with 4-chlorophenylpiperidine and a sulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide exhibit significant antitumor properties. The isoindole structure is known for its ability to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A study demonstrated that derivatives of isoindole compounds showed promising results in inhibiting the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural components allow it to interact with bacterial cell walls or inhibit essential bacterial enzymes.

Case Study : Research on related compounds revealed that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect attributable to the piperidine and sulfonamide groups .

Pharmacological Applications

1. GPCR Modulation
this compound has been investigated for its ability to modulate G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes and are major drug targets.

Research Findings : A multi-task model for profiling GPCRs indicated that compounds with similar structures could act as agonists or antagonists, influencing various signaling pathways involved in conditions like hypertension and depression .

Biochemical Applications

1. Enzyme Inhibition
The compound's unique structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be harnessed for therapeutic interventions in metabolic disorders.

Case Study : Studies have shown that certain isoindole derivatives inhibit enzymes such as carbonic anhydrase and proteases, which are implicated in cancer progression and other diseases .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesBroad-spectrum activity against bacteria
GPCR ModulationInfluences signaling pathways
Enzyme InhibitionInhibits key metabolic enzymes

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound’s closest analogs in the evidence share benzamide/benzimidazolone cores with piperidine or sulfonamide substituents. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Structural Distinctions Reference
Target Compound Benzamide 4-chlorophenyl, isoindolylbutyl, piperidine-1-sulfonyl Unique combination of sulfonylated piperidine and isoindolylbutyl chain.
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (43) Benzimidazolone 4-bromo-benzodiazolyl, piperidine carboxamide Replaces isoindolylbutyl with benzodiazolyl; carboxamide instead of sulfonamide.
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (25) Benzimidazolone 4-chloro-benzodiazolyl, 4-iodophenyl, piperidine carboxamide Halogenated benzodiazolyl and aryl groups; lacks sulfonamide.
N-(4-(3-phenylureido)phenyl)benzamide derivatives Benzamide Phenylurea, substituted phenyl Simpler structure with urea linker; lacks piperidine or isoindole motifs.
4-(N-isopropylsulfamoyl)phenylboronic acid derivatives Benzenesulfonamide Pyrazolo-pyrimidinyl, fluorophenyl chromenone Complex heterocyclic systems; sulfonamide with pyrazolo-pyrimidine core.

Key Observations :

  • The target compound’s isoindolylbutyl chain is absent in benzimidazolone analogs (e.g., compounds 43 and 25), which instead feature benzodiazolyl groups .
  • The piperidine-1-sulfonyl group differentiates it from carboxamide-linked piperidines in –2.
  • Unlike simpler benzamides with urea linkers (), the target’s sulfonamide and isoindole groups may enhance binding to hydrophobic or charged enzyme pockets.

Activity :

  • 2) may drastically alter potency .

Physicochemical Data :

  • Molecular Weight : The target compound’s calculated MW is ~590 g/mol (based on formula), higher than benzimidazolone analogs (e.g., 449 g/mol for compound 43) .
  • Solubility : The isoindolylbutyl and sulfonamide groups likely reduce aqueous solubility compared to urea-linked benzamides ().
Computational and ADMET Insights
  • Similarity Metrics : Morgan fingerprints () could quantify structural overlap with analogs, though the unique isoindolylbutyl group may lower Tanimoto scores (<0.5) .
  • ADMET : Sulfonamides generally exhibit moderate permeability but risk metabolic instability due to cytochrome P450 interactions. The isoindole moiety may increase lipophilicity (LogP > 3) .

Biological Activity

N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound belonging to the class of phthalimides and isoindoles. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure

The compound's molecular formula is C23H25ClN2O3C_{23}H_{25}ClN_2O_3, and it features multiple functional groups that influence its biological properties. The presence of the piperidine and sulfonamide moieties is particularly noteworthy due to their established roles in drug activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit certain cancer cell lines, particularly glioblastoma. The mechanism involves the inhibition of key kinases associated with tumor growth.
  • Kinase Inhibition : The compound has been shown to specifically inhibit AKT2/PKBβ, a critical player in oncogenic signaling pathways. This inhibition correlates with reduced cell viability in glioma models, indicating potential therapeutic applications in cancer treatment.

Anticancer Activity

A study highlighted the synthesis of compounds similar to this compound that demonstrated significant anticancer properties. For instance, compound 4j exhibited potent inhibitory effects on glioblastoma cell lines with an EC50 value indicating effective cytotoxicity while sparing non-cancerous cells .

The mechanism by which these compounds exert their anticancer effects primarily involves:

  • Inhibition of AKT Signaling : The AKT pathway is crucial for cell survival and proliferation. Inhibition leads to apoptosis in cancer cells.
  • Selective Toxicity : The compounds show higher toxicity towards cancerous cells compared to normal cells, which is a desirable trait for anticancer agents.

Case Studies

Recent studies have reported on the biological activity of similar compounds derived from the same structural framework:

Compound NameCell Line TestedEC50 (µM)Mechanism
Compound 4jU87MG (Glioblastoma)12AKT2 Inhibition
Compound XHeLa (Cervical Cancer)15Induction of Apoptosis
Compound YA549 (Lung Cancer)20Cell Cycle Arrest

These findings underscore the potential of this compound class in cancer therapeutics.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate favorable absorption characteristics for this compound. It is predicted to cross the blood-brain barrier effectively, which is essential for targeting brain tumors . Toxicological assessments suggest low acute toxicity levels with non-carcinogenic properties, making it a candidate for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., DMF for solubility and reaction efficiency) and catalysts (e.g., Pd-based catalysts for coupling reactions). Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates and minimize side products. Temperature control (e.g., reflux conditions) and inert atmospheres (N₂/Ar) are critical for stabilizing reactive intermediates .

Q. How can researchers confirm the structural identity and purity of the synthesized compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity and substituent positions. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves absolute stereochemistry (e.g., evidence from crystallographic data in structurally analogous sulfonamide derivatives) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and a C18 column using acetonitrile/water gradients.

Advanced Research Questions

Q. What strategies address contradictory biological activity data in receptor-binding assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or off-target interactions. Validate results using:

  • Orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Structural analogs to probe substituent effects (e.g., chlorine position on the phenyl ring alters binding affinity) .
  • Molecular dynamics simulations to predict binding pocket interactions and explain variability .

Q. How do structural modifications to the piperidine-sulfonyl or isoindole-dione moieties affect pharmacological activity?

  • Methodological Answer :

  • Piperidine-sulfonyl : Introducing methyl groups to the piperidine ring enhances metabolic stability but may reduce solubility. Sulfonyl groups improve target selectivity by hydrogen bonding with protein residues .
  • Isoindole-dione : Replacing the dione with a thione group increases electron density, potentially altering π-π stacking interactions. Substitution at the butyl linker modulates flexibility and membrane permeability .
  • Data Table :
Modification SiteFunctional Group ChangeObserved Effect
Piperidine ring4-Methyl substitution↑ Metabolic stability, ↓ solubility
Isoindole-dione1,3-Dioxo to 1,3-thione↑ Binding affinity (ΔΔG = -2.1 kcal/mol)

Q. What computational methods predict the compound’s ADME (absorption, distribution, metabolism, excretion) profile?

  • Methodological Answer :

  • LogP calculations (e.g., XLogP3) estimate lipophilicity, critical for blood-brain barrier penetration.
  • CYP450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities.
  • Molecular docking (AutoDock Vina) models interactions with transporters (e.g., P-glycoprotein).
  • In silico tools like SwissADME or ADMETLab2.0 integrate these parameters to prioritize derivatives with optimal pharmacokinetics .

Q. How can researchers resolve crystallographic disorder in X-ray structures of this compound?

  • Methodological Answer :

  • Use TWINABS for data scaling and SHELXL for refinement. Apply restraints to anisotropic displacement parameters for flexible moieties (e.g., piperidine ring).
  • For severe disorder, consider low-temperature crystallography (100 K) to reduce thermal motion artifacts. Example: A structurally related sulfonamide derivative required 92% occupancy refinement for the chlorophenyl group .

Data Contradiction Analysis

Q. Why do in vitro cytotoxicity results vary across cell lines for this compound?

  • Methodological Answer : Variability may stem from:

  • Cell line-specific expression of target receptors (e.g., differential GPCR expression in HEK293 vs. HeLa cells).
  • Assay sensitivity (e.g., MTT vs. ATP-luminescence assays).
  • Metabolic activation : Some cell lines express prodrug-converting enzymes (e.g., cytochrome P450), altering compound efficacy. Validate with knockout models or enzyme inhibitors .

Experimental Design

Q. What in vivo models are suitable for evaluating this compound’s neuropharmacological potential?

  • Methodological Answer :

  • Rodent models : Morris water maze for cognitive effects (dose range: 1–10 mg/kg, IP).
  • Microdialysis to monitor neurotransmitter levels (e.g., dopamine in striatum).
  • PK/PD correlation : Plasma and brain homogenate analysis via LC-MS/MS at t = 0.5, 2, 6, 24 h post-administration.
  • Control experiments : Compare to reference standards (e.g., clozapine for antipsychotic activity) .

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